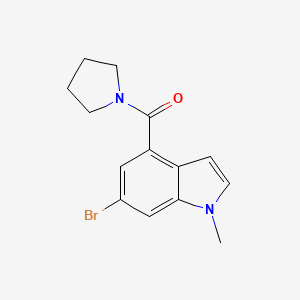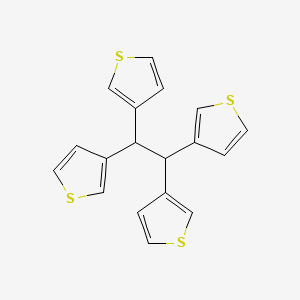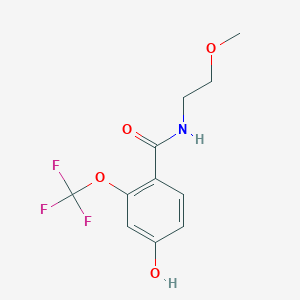
8-AEA-cAMP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Aminoethyl)aminoadenosine 3’,5’-cyclic monophosphate is a nucleotide analog that features an adenosine base linked to a 3’,5’-cyclic monophosphate group and an aminoethyl chain. This compound is known for its role in biochemical research, particularly in the study of intracellular signaling pathways and protein kinase activation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Aminoethyl)aminoadenosine 3’,5’-cyclic monophosphate typically involves the reaction between adenosine and 2-aminoethanol. The process includes the following steps:
Adenosine Activation: Adenosine is first activated to form a reactive intermediate.
Nucleophilic Substitution: The activated adenosine reacts with 2-aminoethanol under controlled conditions to form the desired product.
Cyclization: The intermediate undergoes cyclization to form the 3’,5’-cyclic monophosphate structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated synthesis equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(2-Aminoethyl)aminoadenosine 3’,5’-cyclic monophosphate can undergo various chemical reactions, including:
Oxidation: The aminoethyl chain can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The aminoethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Applications De Recherche Scientifique
8-(2-Aminoethyl)aminoadenosine 3’,5’-cyclic monophosphate is widely used in scientific research due to its role as a signaling molecule. Its applications include:
Biochemistry: Studying intracellular signaling pathways and protein kinase activation.
Molecular Biology: Investigating gene expression and regulation.
Medicine: Exploring potential therapeutic uses in treating diseases related to signaling pathway dysregulation.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The compound exerts its effects by mimicking natural cyclic adenosine monophosphate (cAMP) and interacting with cAMP-dependent protein kinases. It binds to these kinases, leading to their activation and subsequent phosphorylation of target proteins. This activation triggers various cellular responses, including changes in gene expression, cell growth, and metabolism.
Comparaison Avec Des Composés Similaires
Cyclic Adenosine Monophosphate (cAMP): The natural analog of 8-(2-Aminoethyl)aminoadenosine 3’,5’-cyclic monophosphate.
Cyclic Guanosine Monophosphate (cGMP): Another cyclic nucleotide involved in signaling pathways.
8-Bromo-cAMP: A synthetic analog of cAMP used in research.
Uniqueness: 8-(2-Aminoethyl)aminoadenosine 3’,5’-cyclic monophosphate is unique due to its aminoethyl modification, which allows for specific interactions with certain protein kinases and signaling pathways. This modification provides researchers with a tool to study signaling mechanisms with greater specificity and control.
Propriétés
IUPAC Name |
6-[6-amino-8-(2-aminoethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N7O6P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,20H,1-3,13H2,(H,15,18)(H,21,22)(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENHRXLWWBDXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N7O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(E)-2-nitroprop-1-enyl]-1-benzofuran](/img/structure/B12067964.png)


![(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B12067993.png)
![2-[(2-Chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12068001.png)

![1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide](/img/structure/B12068006.png)






